molecular formula C18H20N2O3S B2425136 1-((2,4-dimethylphenyl)sulfonyl)-N-methylindoline-2-carboxamide CAS No. 1103515-92-9

1-((2,4-dimethylphenyl)sulfonyl)-N-methylindoline-2-carboxamide

Cat. No.: B2425136
CAS No.: 1103515-92-9
M. Wt: 344.43
InChI Key: PZWRHXGSKPDHCW-UHFFFAOYSA-N
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Description

1-((2,4-dimethylphenyl)sulfonyl)-N-methylindoline-2-carboxamide is a synthetic organic compound that belongs to the class of sulfonylindoline derivatives This compound is characterized by the presence of a sulfonyl group attached to an indoline ring, which is further substituted with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,4-dimethylphenyl)sulfonyl)-N-methylindoline-2-carboxamide typically involves the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.

    Sulfonylation: The indoline core is then subjected to sulfonylation using 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures.

    Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the sulfonylated indoline with N-methylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((2,4-dimethylphenyl)sulfonyl)-N-methylindoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced sulfonyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents, typically at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol, typically at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine, typically in organic solvents like dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Substituted sulfonyl derivatives with various nucleophiles.

Scientific Research Applications

1-((2,4-dimethylphenyl)sulfonyl)-N-methylindoline-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-((2,4-dimethylphenyl)sulfonyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The indoline core may also interact with hydrophobic pockets within the target protein, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-((2,4-dimethylphenyl)sulfonyl)indoline-2-carboxamide: Lacks the N-methyl group, which may affect its binding affinity and specificity.

    1-((2,4-dimethylphenyl)sulfonyl)-N-ethylindoline-2-carboxamide: Contains an ethyl group instead of a methyl group, which may influence its pharmacokinetic properties.

    1-((2,4-dimethylphenyl)sulfonyl)-N-methylindoline-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, which may alter its chemical reactivity and biological activity.

Uniqueness

1-((2,4-dimethylphenyl)sulfonyl)-N-methylindoline-2-carboxamide is unique due to the presence of both the sulfonyl and N-methylcarboxamide groups, which confer specific chemical and biological properties. The combination of these functional groups allows for strong interactions with molecular targets, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)sulfonyl-N-methyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-12-8-9-17(13(2)10-12)24(22,23)20-15-7-5-4-6-14(15)11-16(20)18(21)19-3/h4-10,16H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWRHXGSKPDHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2C(CC3=CC=CC=C32)C(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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